molecular formula C17H19ClN2O2S B2597707 (E)-N'-((4-chlorophenyl)sulfonyl)-N,N-diethylbenzimidamide CAS No. 1086269-87-5

(E)-N'-((4-chlorophenyl)sulfonyl)-N,N-diethylbenzimidamide

Cat. No.: B2597707
CAS No.: 1086269-87-5
M. Wt: 350.86
InChI Key: PZHWTJPTJXPFBN-HTXNQAPBSA-N
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Description

(E)-N’-((4-chlorophenyl)sulfonyl)-N,N-diethylbenzimidamide is a chemical compound characterized by the presence of a benzimidamide core structure with a 4-chlorophenylsulfonyl group and diethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((4-chlorophenyl)sulfonyl)-N,N-diethylbenzimidamide typically involves the following steps:

    Formation of the benzimidamide core: This can be achieved by reacting benzimidazole with diethylamine under suitable conditions.

    Introduction of the 4-chlorophenylsulfonyl group: This step involves the sulfonylation of the benzimidamide core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (e.g., 25-50°C).
  • Reaction time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (E)-N’-((4-chlorophenyl)sulfonyl)-N,N-diethylbenzimidamide would involve scaling up the laboratory synthesis procedures. This includes:

  • Using larger reaction vessels.
  • Implementing continuous flow processes to enhance efficiency.
  • Employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((4-chlorophenyl)sulfonyl)-N,N-diethylbenzimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzimidamide derivatives.

Scientific Research Applications

(E)-N’-((4-chlorophenyl)sulfonyl)-N,N-diethylbenzimidamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (E)-N’-((4-chlorophenyl)sulfonyl)-N,N-diethylbenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Receptor Modulation: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-((4-methylphenyl)sulfonyl)-N,N-diethylbenzimidamide
  • (E)-N’-((4-fluorophenyl)sulfonyl)-N,N-diethylbenzimidamide
  • (E)-N’-((4-bromophenyl)sulfonyl)-N,N-diethylbenzimidamide

Uniqueness

(E)-N’-((4-chlorophenyl)sulfonyl)-N,N-diethylbenzimidamide is unique due to the presence of the 4-chlorophenylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness can be attributed to:

  • Chlorine Substitution : The chlorine atom enhances the compound’s reactivity and potential interactions with biological targets.
  • Sulfonyl Group : The sulfonyl group contributes to the compound’s stability and solubility, making it suitable for various applications.

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-N,N-diethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c1-3-20(4-2)17(14-8-6-5-7-9-14)19-23(21,22)16-12-10-15(18)11-13-16/h5-13H,3-4H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHWTJPTJXPFBN-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=N/S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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